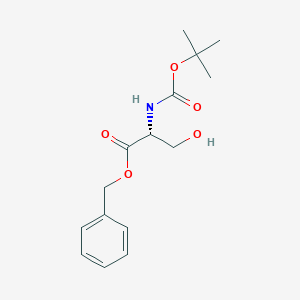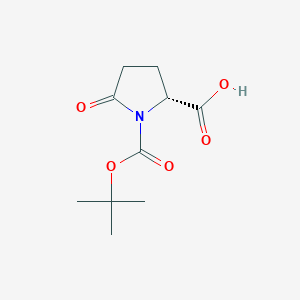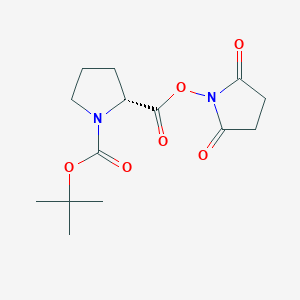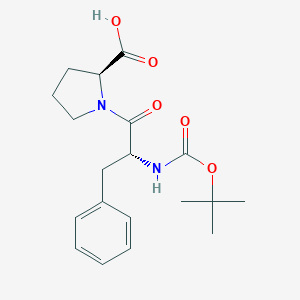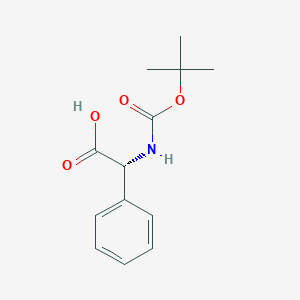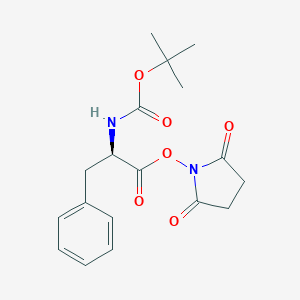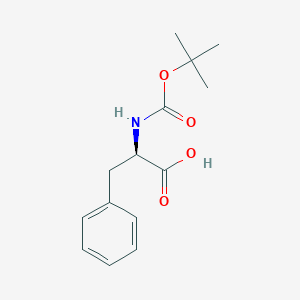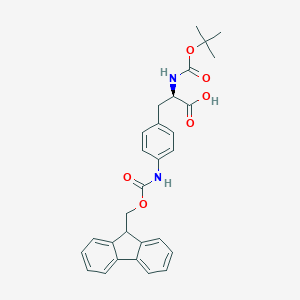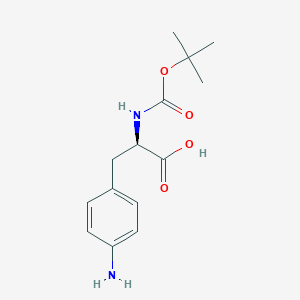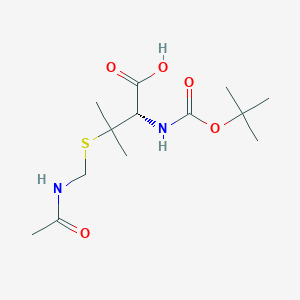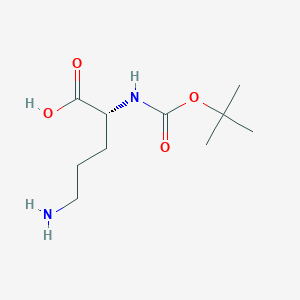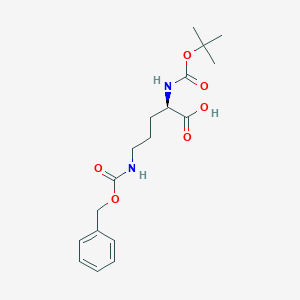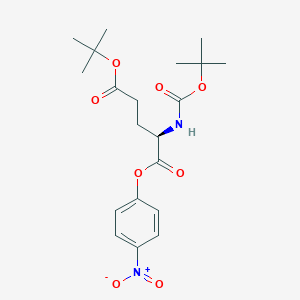
Boc-D-glu(otbu)-onp
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-glu(otbu)-onp, is an organic compound used primarily in peptide synthesis. It is an amino acid derivative with a Boc protecting group, which is essential for protecting the amino group during peptide synthesis .
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions and enzyme mechanisms.
Mécanisme D'action
Target of Action
Boc-D-Glu(OtBu)-ONp is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid derivative, specifically a derivative of glutamic acid . The primary targets of this compound are unique peptides that contain glutamate tert-butyl ester residues .
Mode of Action
The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create peptides . In SPPS, the compound is added to a growing peptide chain in a stepwise manner. The Boc group (tert-butyloxycarbonyl) in this compound serves as a temporary protector for the amino group during peptide bond formation .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during SPPS, contributing to the formation of unique peptides containing glutamate tert-butyl ester residues . The exact downstream effects depend on the specific peptides being synthesized and their subsequent biological roles.
Result of Action
The result of this compound’s action is the successful synthesis of unique peptides containing glutamate tert-butyl ester residues . These peptides can then be used in various research and therapeutic applications, depending on their specific structures and functions.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For instance, the compound is usually stored at temperatures below +30°C .
Analyse Biochimique
Biochemical Properties
Boc-D-glu(otbu)-onp plays a significant role in biochemical reactions, particularly in the synthesis of unique peptides . It interacts with various enzymes and proteins during peptide synthesis. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed when the carboxyl group of one amino acid reacts with the amino group of another .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . By contributing to the formation of specific peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis . This process can lead to changes in gene expression and can influence the activity of various biomolecules, including enzymes and proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can vary depending on its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the specific peptides that it helps to synthesize .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its use can influence metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound would be primarily in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in the formation of specific peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester typically involves the reaction of D-glutamic acid with tert-butanol in the presence of N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). This reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane and is catalyzed by the addition of a base .
Industrial Production Methods
Industrial production of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for use in peptide synthesis and other research applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields D-glutamic acid.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.
N-tert-Butoxycarbonyl-D-glutamic acid benzyl ester: Uses a benzyl ester group instead of a tert-butyl ester group.
Uniqueness
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is unique due to its specific use of D-glutamic acid and tert-butyl ester, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific peptides and proteins .
Propriétés
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428603 | |
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200397-60-0 | |
| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


